ベンジルオキシレゾルフィン

概要

説明

- この化合物は、シトクロムP450(CYP)酵素、特にCYP3A4 の基質として機能します。

- 酵素的開裂によりレゾルフィンが放出され、570/580 nm で励起/発光極大を示します .

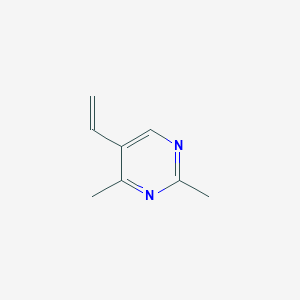

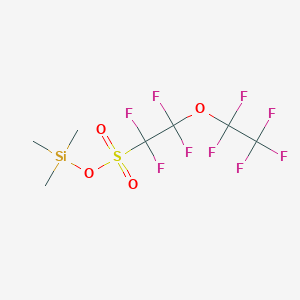

レゾルフィンベンジルエーテル: は、研究や創薬で一般的に使用される蛍光酵素基質です。その化学構造は次のとおりです。

科学的研究の応用

Biochemical Assays: Resorufin benzyl ether is widely used to assess CYP3A4 enzyme activity. Researchers employ it near its apparent to screen potential inhibitors or activators.

Drug-Drug Interaction Prediction: By monitoring CYP450 activities, it helps predict drug interactions.

Other CYP450 Activities: Beyond CYP3A4, it can be used to study other CYP450 isoforms.

作用機序

- CYP3A4による酵素的開裂により、レゾルフィンが放出されます。そのメカニズムには、ボレート修飾された認識基が含まれます。

分子標的: CYP3A4酵素は、ベンジルエーテル部分を特異的に認識して開裂します。

類似化合物の比較

独自性: レゾルフィンベンジルエーテルの独自性は、ボレート修飾された構造にあり、ONOO⁻検出のための自己犠牲反応を可能にします。

類似化合物: レゾルフィンベンジルエーテルは際立っていますが、他のレゾルフィン誘導体(レゾルフィン自体など)は、同様の蛍光特性を共有しています。

生化学分析

Biochemical Properties

Resorufin Benzyl Ether plays a significant role in biochemical reactions. It has been used as a fluorescent enzyme substrate, particularly for CYP450-linked enzymes . The nature of its interaction with these enzymes is through its ability to produce quantitative fluorescence signals, which can be obtained through a handheld digital microscope and an image analysis software .

Cellular Effects

The effects of Resorufin Benzyl Ether on various types of cells and cellular processes are primarily observed through its role as a fluorescent probe. It aids in the detection of various biological molecules in situ and in real-time, offering high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback .

Molecular Mechanism

At the molecular level, Resorufin Benzyl Ether exerts its effects through its high fluorescence quantum yield and pronounced ability in both fluorescence and colorimetric analysis . It interacts with various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .

Temporal Effects in Laboratory Settings

Its stability and degradation, as well as any long-term effects on cellular function, can be observed through its consistent performance as a fluorescent probe .

Dosage Effects in Animal Models

The effects of Resorufin Benzyl Ether at different dosages in animal models have not been extensively studied. Its use as a fluorescent probe suggests that it may have threshold effects, with its fluorescence intensity varying depending on the concentration .

Metabolic Pathways

Resorufin Benzyl Ether is involved in metabolic pathways through its interaction with CYP450-linked enzymes

Transport and Distribution

The transport and distribution of Resorufin Benzyl Ether within cells and tissues are primarily facilitated by its role as a fluorescent probe. It is yet to be determined whether it interacts with any specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of Resorufin Benzyl Ether and its effects on activity or function are primarily observed through its role as a fluorescent probe. It is yet to be determined whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路: レゾルフィンベンジルエーテルは、さまざまな方法で合成できます。一般的なアプローチの1つは、レゾルフィン(7-ヒドロキシ-3H-フェノキサジン-3-オン)とベンジルブロミドまたはベンジルクロリドを反応させることです。

反応条件: 反応は通常、塩基性条件下で行われ、有機溶媒(DMSOなど)中で炭酸カリウム(K₂CO₃)を塩基として使用します。

工業生産: 工業的には広く生産されていませんが、研究者は特定の用途のために実験室で調製することがよくあります。

化学反応の分析

反応: レゾルフィンベンジルエーテルは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

一般的な試薬と条件:

主な生成物: 主な生成物は、強い蛍光を示すレゾルフィンです。

科学研究への応用

生化学アッセイ: レゾルフィンベンジルエーテルは、CYP3A4酵素活性を評価するために広く使用されています。研究者は、見かけの値付近で使用して、潜在的な阻害剤または活性化剤をスクリーニングします。

薬物相互作用の予測: CYP450の活性を監視することにより、薬物相互作用を予測するのに役立ちます。

その他のCYP450活性: CYP3A4以外にも、他のCYP450アイソフォームを研究するために使用できます。

類似化合物との比較

Uniqueness: Resorufin benzyl ether’s uniqueness lies in its boronate-modified structure, enabling self-immolation for ONOO⁻ detection.

Similar Compounds: While resorufin benzyl ether stands out, other resorufin derivatives (e.g., resorufin itself) share similar fluorescence properties.

特性

IUPAC Name |

7-phenylmethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRYTITWLGTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236553 | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-02-3 | |

| Record name | Benzyloxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxyresorufin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)